FPL-55712
Description
FPL-55712 is a leukotriene receptor antagonist and a selective inhibitor of slow-reacting substance of anaphylaxis (SRS-A), a mediator implicated in allergic and inflammatory responses. It was one of the earliest compounds developed to target leukotriene-mediated bronchoconstriction, particularly in conditions like asthma . Structurally, this compound features a chromone-2-carboxylic acid backbone with a phenoxypropyl side chain, which contributes to its conformational flexibility and receptor interactions . Nuclear magnetic resonance (NMR) studies confirm its dynamic structure, including rotational freedom at C14-C15 and C15-C16 bonds and planar arrangements in key regions (e.g., C7-C8-O-C14) . Despite its pioneering role, this compound has limitations in potency and pharmacokinetics, prompting the development of newer analogs .
Properties
IUPAC Name |
sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVPOBNLIVGFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961203 | |
| Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40786-08-1 | |
| Record name | Fpl 55712 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FPL-55712 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O730GH8AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
FPL-55712 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FPL-55712 has a wide range of scientific research applications, including:
Chemistry: Used as a pharmacological tool to study the role of leukotrienes in various chemical reactions.
Biology: Helps in understanding the biological pathways involving leukotrienes and their effects on different cell types.
Medicine: Investigated for its potential therapeutic applications in treating allergic reactions, asthma, and other respiratory conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting leukotriene pathways .
Mechanism of Action
FPL-55712 exerts its effects by antagonizing the slow-reacting substance of anaphylaxis (SRS-A), which is a mixture of leukotrienes. It binds to leukotriene receptors, thereby inhibiting the action of leukotrienes and preventing bronchoconstriction and other allergic reactions. The molecular targets include leukotriene receptors on various cell types, and the pathways involved are related to the inflammatory response .
Comparison with Similar Compounds
Potency and Efficacy
FPL-55712 exhibits weaker antagonistic activity compared to structurally related leukotriene antagonists. In guinea-pig trachea studies, the order of inhibition strength against antigen-induced contractions was:
Against leukotriene C4 (LTC4)-induced contractions, this compound produced smaller shifts in EC50 values compared to L-648,051 and L-649,923 (Table 1) .
Table 1: Antagonistic Activity Against LTC4 in Guinea-Pig Trachea
| Compound | EC50 Shift (Dose Ratio) |
|---|---|
| This compound | 3.5 ± 0.4 |
| L-648,051 | 6.2 ± 0.7 |
| L-649,923 | 8.1 ± 0.9 |
Data derived from concentration-dependent rightward shifts in LTC4 dose-response curves .
Newer analogs, such as 1a and 2h , demonstrate 2- to 60-fold greater potency than this compound against LTC4 and LTD4, with enhanced in vivo activity against leukotrienes and platelet-activating factor (PAF) .
Selectivity and Mechanism
This compound selectively targets SRS-A (a mixture of LTC4, LTD4, and LTE4) but shows minimal affinity for isolated LTC4 or LTD4 receptors. Binding studies in guinea-pig tissues revealed:
- LTC4 receptor affinity : LTC4 ≫ LTD4 > LTE4 > this compound.
- LTD4 receptor affinity : LTD4 > LTE4 > LTC4 ≫ this compound .
In contrast, LY-171883 and L-649,923 exhibit dual mechanisms, combining LTD4 receptor blockade with phosphodiesterase inhibition, which enhances their relaxant effects .
Pharmacokinetics
This compound has a short plasma half-life , requiring frequent administration or high doses (1–10 mg/kg IV) for sustained effects. This limits its in vivo utility compared to analogs like 2h , which show prolonged activity and oral bioavailability . In isolated rat heart studies, this compound reduced reperfusion injury markers (e.g., creatine phosphokinase release) but failed to mitigate infarct size in intact hearts due to rapid clearance .
Structural and Functional Insights
- This compound: Chromone core with a flexible phenoxypropyl chain. Its conformational dynamics allow moderate receptor interaction but poor stability .
- LY-171883: Incorporates a sulfonamide group, enhancing phosphodiesterase inhibition and non-specific relaxation .
- 2h : Modified side chains improve receptor binding and metabolic stability, enabling inhalation delivery .
Context-Dependent Efficacy
Biological Activity
FPL-55712 is a compound recognized for its biological activity as a leukotriene receptor antagonist. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Name : 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
- Molecular Weight : 498.52 g/mol
- CAS Number : 40785-97-5
- Purity : ≥97% (HPLC)
- Storage Conditions : Store at -20°C
- PubChem ID : 105007
This compound functions primarily as a leukotriene receptor antagonist , specifically targeting the cysteinyl leukotriene receptors (CysLT1 and CysLT2). Its inhibitory effects are particularly noted in the contraction of guinea pig trachealis induced by leukotrienes C4, D4, E4, and F4. This property suggests its potential use in managing conditions such as asthma and allergic reactions where leukotrienes play a significant role in inflammation and bronchoconstriction .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the contraction of isolated guinea pig tracheal tissues in response to leukotrienes. The efficacy of this compound was compared against other known leukotriene antagonists, showcasing its potency in blocking the biological responses mediated by leukotrienes .
In Vivo Studies
Research involving in vivo models has shown that this compound exhibits a short duration of action. For instance, studies indicated that when administered to rats and guinea pigs, it effectively reduced airway hyperresponsiveness induced by leukotrienes but required frequent dosing to maintain therapeutic effects .
Case Studies
-
Study on Airway Hyperresponsiveness
- Objective : To evaluate the effects of this compound on airway hyperresponsiveness in guinea pigs.
- Findings : The study concluded that this compound significantly reduced airway resistance compared to control groups treated with saline. The results suggest a potential therapeutic role in treating asthma exacerbations related to leukotriene activity .
- Pharmacologic Properties Evaluation
Comparative Analysis
| Property | This compound | Other Antagonists (e.g., Zafirlukast) |
|---|---|---|
| Mechanism | CysLT1/CysLT2 antagonist | CysLT1 antagonist |
| Duration of Action | Short | Longer duration |
| Administration Route | Oral/Aerosol | Oral |
| Efficacy | High | Variable |
Preparation Methods
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 8.38 (d, chromene H), δ 2.56 (s, acetyl CH₃), and δ 1.25 (t, propyl CH₂).
- IR spectroscopy : Peaks at 1723 cm⁻¹ (carboxylic acid C=O) and 1622 cm⁻¹ (chromene C=C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Traditional cyclization | 65 | 95 | Low cost | |
| Palladium catalysis | 92 | 98 | Faster, fewer steps | |
| Patent-based etherification | 76 | 97 | Improved regioselectivity |
Challenges and Optimization Opportunities
- Stereochemical control : The 2-hydroxypropoxy chain exhibits axial chirality. Asymmetric catalysis using BINOL-phosphoric acids remains underexplored.
- Solubility issues : The carboxylic acid group limits solubility in organic solvents. Ionic liquid media (e.g., [BMIM]BF₄) enhance reaction rates by 40%.
Q & A
Q. What is the primary pharmacological mechanism of FPL-55712 in experimental models of airway hypersensitivity?
this compound acts as a competitive antagonist of cysteinyl leukotrienes (CysLTs) and slow-reacting substance of anaphylaxis (SRS-A), blocking their interaction with receptors in smooth muscle tissues. This inhibition reduces bronchoconstriction and vascular permeability in hypersensitivity models. For example, in guinea pig trachea, this compound (2 × 10⁻⁷ M) significantly suppresses antigen-induced contractions by targeting leukotriene-mediated pathways .
Q. Which in vitro models are validated for assessing this compound's antagonistic activity?
Common models include:
- Guinea pig tracheal strips : Used to measure inhibition of leukotriene C₄ (LTC₄)- or antigen-induced contractions. Experiments often involve pre-treatment with cyclooxygenase inhibitors (e.g., indomethacin) to isolate leukotriene pathways .
- Cerebral arterioles (mice) : Evaluates this compound's ability to block leukotriene-induced vasoconstriction. Doses of 10⁻⁸ M this compound reduce LTC₄ effects without altering norepinephrine responses, confirming receptor specificity .
- Sperm function assays : Demonstrates inhibition of mouse and human sperm fertilization capacity, suggesting a role for leukotrienes in reproductive physiology .
Advanced Research Questions
Q. How does this compound's efficacy compare to other leukotriene antagonists in suppressing airway contractions?
In guinea pig trachea, this compound exhibits lower potency compared to LY-171883, L-649,923, and L-648,051. For instance, in the presence of atropine and meclofenamate, LY-171883 achieves the highest inhibition of peak antigen-induced contractions (order: LY-171883 > L-649,923 > L-648,051 > this compound). This hierarchy persists even when cyclooxygenase is inhibited, though this compound's activity diminishes further under these conditions .
Q. What methodological considerations are critical when assessing this compound's receptor specificity in complex biochemical environments?
- Co-administration with pathway inhibitors : Use indomethacin (cyclooxygenase inhibitor) or nordihydroguaiaretic acid (lipoxygenase inhibitor) to isolate leukotriene-mediated effects. For example, indomethacin amplifies this compound's non-specific activity in tracheal models .
- Dose-response analysis : Calculate EC₅₀ shifts (dose ratios) to quantify antagonism. In LTC₄-induced tracheal contractions, this compound (2 μM) produces parallel rightward shifts in dose-response curves, confirming competitive inhibition .
Q. How can researchers resolve contradictions in this compound's inhibitory effects across experimental systems?
Discrepancies (e.g., weak activity in vascular studies vs. strong inhibition in airway models) may arise from tissue-specific receptor expression or divergent leukotriene isoforms. To address this:
- Cross-validate models : Compare this compound's effects in trachea, vas deferens, and cerebral arterioles under standardized conditions .
- Use receptor-specific antagonists : Pair this compound with selective CysLT2 antagonists (e.g., HAMI 3379) to dissect pathway contributions .
Q. What experimental designs are recommended to study this compound's interaction with β-adrenergic pathways?
- Pharmacological synergy tests : Co-administer this compound with β-blockers (e.g., propranolol) in adrenalectomized guinea pigs. For example, propranolol enhances LTC₄-induced bronchoconstriction, while this compound partially reverses this effect, suggesting cross-talk between leukotriene and adrenergic receptors .
- Time-course analysis : Monitor this compound's short half-life (e.g., 1 mg/kg IV in guinea pigs) to optimize dosing intervals and avoid false negatives .
Methodological Best Practices
- Data presentation : Use tables to compare EC₅₀ values, dose ratios, and inhibition percentages across compounds (e.g., LY-171883 vs. This compound) .
- Reproducibility : Follow guidelines for experimental rigor (e.g., sample size justification, control groups) as per Beilstein Journal of Organic Chemistry standards .
- Ethical compliance : Obtain institutional approvals for animal studies, particularly in adrenalectomy or reproductive function models .
For further guidance on structuring research questions or data analysis, refer to , and 17.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
